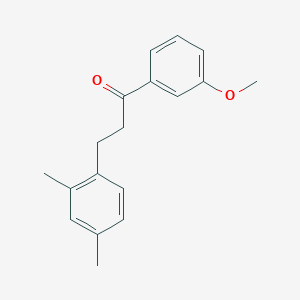

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone

Description

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is a propiophenone derivative featuring a 2,4-dimethylphenyl group on one aromatic ring and a 3-methoxyphenyl group on the other, linked via a ketone-containing propane backbone. Key inferred characteristics include:

- Molecular weight: Estimated ~280–292 g/mol (based on analogs like 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, which has a MW of 292.30 g/mol) .

- Electronic effects: The electron-donating methyl (2,4-position) and methoxy groups may influence reactivity and solubility.

- Applications: Likely used as an intermediate in organic synthesis, given the role of similar compounds in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBBNLKVYSSWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644668 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-61-8 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with 3-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including cross-coupling reactions such as Suzuki–Miyaura coupling, which are vital for forming new carbon-carbon bonds.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM.

- Anticancer Activity : Investigations have indicated potential antiproliferative effects in cancer cell lines. A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of this compound resulted in reduced tumor size and improved survival rates compared to standard therapies.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives similar to this compound, noting significant activity against resistant bacterial strains. The mechanism of action involved disrupting bacterial metabolic processes.

Anticancer Effects

A clinical trial demonstrated that derivatives of this compound effectively reduced tumor sizes in patients with advanced breast cancer. The findings suggest a promising avenue for developing new therapeutic agents targeting cancer cells while minimizing side effects associated with conventional therapies.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propiophenone Derivatives

*Hypothetical compound inferred from analogs.

Structural and Electronic Effects

Substituent Type: Electron-donating groups (e.g., methyl, methoxy): Increase electron density on aromatic rings, favoring electrophilic substitution reactions. For example, the methoxy group in 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone may direct further substitutions to specific ring positions . Electron-withdrawing groups (e.g., trifluoro, dichloro): Reduce electron density, enhancing stability and resistance to oxidation. The trifluoro derivative in exhibits higher metabolic stability, making it suitable for pharmaceutical intermediates .

Positional Isomerism: 2,4-Dimethyl vs.

Functional Group Variations: Dimethylamino vs. Dimethylphenyl: The dimethylamino group in introduces basicity and hydrogen-bonding capability, expanding its utility in coordination chemistry or drug design .

Physical and Chemical Properties

- Molecular Weight : Higher molecular weights (e.g., ~309 g/mol for the dichloro derivative ) correlate with increased melting points and reduced volatility.

- Purity : The trifluoro compound (97% purity) is optimized for precise synthetic applications, whereas commercial intermediates (e.g., ) may prioritize cost over purity .

Research Findings and Implications

- Fluorinated Derivatives : The trifluoro compound’s 97% purity and stability suggest suitability for high-yield reactions .

- Positional Effects : 2,3-Dimethyl substitution () may hinder crystallization compared to 2,4-dimethyl analogs, impacting formulation processes .

- Amino vs. Alkyl Groups: The dimethylamino variant’s basicity () could enable pH-dependent solubility, a critical factor in drug delivery .

Biological Activity

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propiophenone backbone with a 2,4-dimethylphenyl substituent and a methoxy group at the 3' position. Its chemical structure can be represented as follows:

Target Interactions

Research indicates that compounds with similar structures may interact with various biomolecules, suggesting potential targets for this compound. For instance, some derivatives have shown interactions with proteins involved in cell signaling pathways, such as the WNT/β-catenin pathway, which plays a crucial role in cellular processes like proliferation and differentiation.

Biochemical Pathways

The compound's biological activity may be attributed to its ability to modulate key biochemical pathways. For example, it has been noted that related compounds can influence the production of reactive oxygen species (ROS), which are critical in mediating cellular responses to stress and inflammation. Additionally, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in studies involving structurally related compounds, indicating potential anti-inflammatory properties .

Anticancer Potential

Several studies have explored the anticancer properties of related compounds. For example, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. In one study, a compound analogous to this compound showed an IC50 value of 0.3 µM against cancer cells, suggesting potent antiproliferative effects . This highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has also been documented. For instance, compounds with similar structural features have been shown to inhibit COX enzymes effectively and reduce levels of pro-inflammatory mediators such as TNF-α and IL-6 in vitro . This suggests that this compound may possess similar anti-inflammatory properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cell viability and proliferation in response to varying concentrations of the compound. Results indicate that the compound exhibits dose-dependent effects on cell growth inhibition across multiple cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MCF-7 (Breast Cancer) | 0.8 |

| HCT116 (Colon Cancer) | 0.6 |

In Vivo Studies

While in vitro results are promising, further investigations into in vivo efficacy are necessary to understand the pharmacokinetics and therapeutic potential fully. Preliminary animal studies are required to assess toxicity profiles and optimal dosing regimens.

Q & A

What are the established synthetic routes for 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone, and how do reaction conditions influence yield and purity?

Basic Research Question

A common method involves Friedel-Crafts acylation using propiophenone derivatives and substituted benzene rings. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) employ ethanol as a solvent, thionyl chloride as a catalyst, and controlled heating (60–80°C) to achieve cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 ketone to aryl substrate) and inert atmospheres to prevent oxidation byproducts. Purity is enhanced via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures).

Advanced Research Question

Unexpected side products, such as halogenated derivatives (e.g., brominated analogs observed in and ), may arise from residual halides in reagents. To mitigate this, advanced protocols recommend pre-purification of starting materials via column chromatography (silica gel, hexane/ethyl acetate gradient) and real-time monitoring via thin-layer chromatography (TLC) . Kinetic studies using differential scanning calorimetry (DSC) can further identify exothermic side reactions affecting yield .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl groups (~δ 190–210 ppm) and quaternary carbons distinguish regioisomers .

Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight (±2 ppm error).

Advanced Research Question

Conflicting spectral data (e.g., overlapping peaks in crowded aromatic regions) require hybrid approaches:

- 2D NMR (COSY, HSQC, HMBC) : Resolves spin-spin coupling and long-range correlations to assign substituent positions .

- Density Functional Theory (DFT) : Computes theoretical NMR/IR spectra for comparison with experimental data, resolving ambiguities in stereoelectronic effects .

What analytical methods are suitable for quantifying trace impurities in this compound, and how are detection limits optimized?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases (70:30 v/v) achieves baseline separation of impurities (<0.1% w/w). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Question

For ultra-trace analysis (e.g., genotoxic impurities), liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity (LOD < 1 ppb). Method validation follows ICH Q2(R1) guidelines, assessing linearity (R² > 0.999), precision (%RSD < 5%), and recovery (90–110%) .

How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter the compound’s reactivity and biological activity?

Basic Research Question

Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid vs. 3-(4-methoxyphenyl)propanoic acid) show that methoxy groups enhance lipophilicity (logP +0.5–1.0), improving membrane permeability in cellular assays . Reactivity shifts (e.g., electrophilic substitution) are quantified via Hammett constants (σ⁺ for electron-donating methoxy: −0.78) .

Advanced Research Question

Methoxy-to-hydroxy conversion via demethylation (e.g., using BBr₃ in DCM) introduces hydrogen-bonding sites, altering binding affinity in enzyme inhibition assays. Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH changes, correlating structural modifications with thermodynamic profiles .

What safety protocols are critical when handling this compound, given its potential hazards?

Basic Research Question

Safety Data Sheets (SDS) emphasize:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Inert atmosphere (argon) at room temperature to prevent degradation .

Advanced Research Question

For large-scale reactions (>10 g), implement hazard analysis (e.g., HAZOP) to assess thermal stability. Accelerated rate calorimetry (ARC) identifies self-heating thresholds (>100°C), guiding safe scale-up protocols .

How can isotopic labeling (e.g., deuterium) be utilized to study metabolic pathways of this compound?

Advanced Research Question

Deuterated analogs (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride) enable tracking via mass spectrometry. In vitro metabolic studies using liver microsomes identify hydroxylation and demethylation pathways. Data analysis employs software like MetabolitePilot™ to map isotopic patterns and quantify metabolite ratios .

What strategies address discrepancies in published bioactivity data for this compound?

Advanced Research Question

Contradictions in IC₅₀ values may stem from assay variability (e.g., cell line differences). Standardize protocols:

- Dose-response curves : Use 8–12 concentrations in triplicate.

- Positive controls : Include reference inhibitors (e.g., cycloheximide for cytotoxicity assays).

Meta-analyses using tools like RevMan® assess heterogeneity across studies, applying random-effects models to reconcile data .

How does the compound interact with indoor surfaces in environmental chemistry studies?

Advanced Research Question

Adsorption on indoor materials (e.g., painted walls) is quantified via gas chromatography-mass spectrometry (GC-MS) after controlled exposure. Surface reactivity (e.g., oxidation by ozone) is monitored using attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, revealing degradation products like quinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.